2-[2-(4-Bromophenoxy) Ethyl-5-ethylpyridine Sulfate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Bromophenoxy) Ethyl-5-ethylpyridine Sulfate Salt involves several steps. The starting materials typically include 4-bromophenol and 5-ethylpyridine. The synthetic route involves the formation of an ether bond between the bromophenol and the ethylpyridine moieties. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Analyse Chemischer Reaktionen
2-[2-(4-Bromophenoxy) Ethyl-5-ethylpyridine Sulfate Salt can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Bromophenoxy) Ethyl-5-ethylpyridine Sulfate Salt is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Bromophenoxy) Ethyl-5-ethylpyridine Sulfate Salt involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Bromophenoxy) Ethyl-5-ethylpyridine Sulfate Salt can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenoxy) Ethyl-5-ethylpyridine Sulfate Salt: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
2-[2-(4-Fluorophenoxy) Ethyl-5-ethylpyridine Sulfate Salt: The presence of a fluorine atom can significantly alter the compound’s properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H18BrNO5S |
---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine;sulfuric acid |
InChI |
InChI=1S/C15H16BrNO.H2O4S/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;1-5(2,3)4/h3-8,11H,2,9-10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LZXMETSCDKHYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.